molecular formula C9H6F3NO3 B8677321 6-[(trifluoromethyl)oxy]-2H-1,4-benzoxazin-3(4H)-one

6-[(trifluoromethyl)oxy]-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B8677321
M. Wt: 233.14 g/mol
InChI Key: QCGVWLLLRGUTDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(trifluoromethyl)oxy]-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C9H6F3NO3 and its molecular weight is 233.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-[(trifluoromethyl)oxy]-2H-1,4-benzoxazin-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[(trifluoromethyl)oxy]-2H-1,4-benzoxazin-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-[(trifluoromethyl)oxy]-2H-1,4-benzoxazin-3(4H)-one

Molecular Formula

C9H6F3NO3

Molecular Weight

233.14 g/mol

IUPAC Name

6-(trifluoromethoxy)-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C9H6F3NO3/c10-9(11,12)16-5-1-2-7-6(3-5)13-8(14)4-15-7/h1-3H,4H2,(H,13,14)

InChI Key

QCGVWLLLRGUTDV-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-bromo-N-{2-hydroxy-5-[(trifluoromethyl)oxy]phenyl}acetamide (4.23 g, 13.5 mmol), was dissolved in 140 mL of anhydrous dimethylformamide under argon. Potassium carbonate was added and suspended in the solution at room temperature. The mixture was warmed to 85° C. and was refluxed for one hour. HPLC (Eclipse XDB-C18, 4.6×250 mm, 5 micron, 1-99% CH3CN/H2O with 0.1% trifluoroacetic acid) indicated that all of the starting material (Rt=6.5 min) was consumed and a new single peak formed (Rt=6.2 min). The mixture was allowed to cool to room temperature before it was diluted with 600 mL of ethyl acetate and washed with water (2×150 mL) and brine (2×150 mL). The organic phase was dried over Na2SO4, filtered and concentrated to give 6-[(trifluoromethyl)oxy]-2H-1,4-benzoxazin-3(4H)-one (2.86 g, 12.3 mmol, 91%) as a brown amorphous solid. MS (ES) m/e 233 [M+H]+.
Name
2-bromo-N-{2-hydroxy-5-[(trifluoromethyl)oxy]phenyl}acetamide
Quantity
4.23 g
Type
reactant
Reaction Step One
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140 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
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Quantity
600 mL
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solvent
Reaction Step Five

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